molecular formula C21H17ClN4O B2752056 N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105210-43-2

N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2752056
CAS No.: 1105210-43-2
M. Wt: 376.84
InChI Key: BOHQGHPKCCLUSD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction.

    Attachment of Chlorobenzyl Group: The chlorobenzyl group can be attached via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyridine rings.

    Reduction: Reduction reactions can occur, especially at the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide
  • N-(2-chlorobenzyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
  • N-(2-chlorobenzyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Uniqueness

N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c22-17-8-2-1-6-15(17)13-24-20(27)14-26-19-10-4-3-9-18(19)25-21(26)16-7-5-11-23-12-16/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHQGHPKCCLUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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